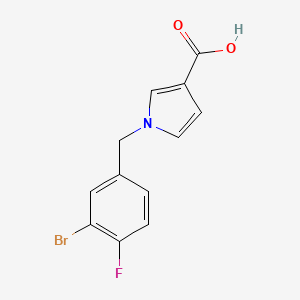

1-(3-bromo-4-fluorobenzyl)-1H-pyrrole-3-carboxylic acid

Descripción general

Descripción

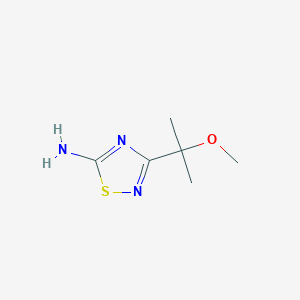

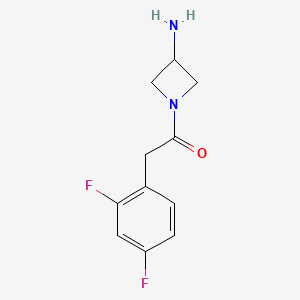

This compound is a pyrrole derivative, which is a class of compounds containing a five-membered aromatic ring with one nitrogen atom. The “1-(3-bromo-4-fluorobenzyl)” part indicates a benzyl group (a benzene ring with a CH2 group attached) that is substituted with bromine and fluorine atoms .

Molecular Structure Analysis

The molecular structure of this compound would consist of a pyrrole ring attached to a benzyl group. The benzyl group would be substituted with bromine and fluorine atoms .Chemical Reactions Analysis

Pyrrole compounds are known to undergo a variety of chemical reactions, including electrophilic substitution and metal-catalyzed cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its structure. For example, the presence of the bromine and fluorine atoms in the benzyl group would likely make this compound more reactive than unsubstituted benzyl pyrrole .Aplicaciones Científicas De Investigación

Synthesis and Functionalization

- Versatile Synthons for Spin-labelling Studies: The synthesis of fluorophenyl nitroxides from the Grignard reagent prepared from 1-bromo-4-fluorobenzene demonstrates the compound's utility as a versatile synthon in spin-labelling studies, facilitating the study of molecular motion and structure in biological systems (Hankovszky et al., 1989).

- Palladium-catalyzed Carbonylative Cyclization: The carbonylative cyclization of β-bromo-α,β-unsaturated carboxylic acids with 2,2-dimethylhydrazine underlines the importance of bromo and fluoro substitutions in facilitating palladium-catalyzed reactions, leading to the synthesis of pyrrole diones with potential biological activities (Yeon Kyu Bae & C. Cho, 2014).

Potential Biological Applications

- Anticancer and Anticholinergic Activities: The synthesis of bromophenols, including natural products with structural similarities to the compound , and their demonstrated potent antioxidant and anticholinergic activities suggest potential therapeutic applications in treating cancer and neurodegenerative diseases (Rezai et al., 2018).

Material Science Applications

- Metal-Organic Frameworks (MOFs): The development of Co(II)-based metal–organic frameworks using aromatic carboxylic acid ligands showcases the utility of bromo and fluoro functionalized compounds in constructing materials with highly selective gas adsorption properties, relevant for environmental and energy-related applications (Sun et al., 2021).

Safety and Hazards

Propiedades

IUPAC Name |

1-[(3-bromo-4-fluorophenyl)methyl]pyrrole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9BrFNO2/c13-10-5-8(1-2-11(10)14)6-15-4-3-9(7-15)12(16)17/h1-5,7H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJCGKIGQFQZEKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CN2C=CC(=C2)C(=O)O)Br)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9BrFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-({1,4-Dioxa-8-azaspiro[4.5]decan-8-yl}methyl)cyclopentan-1-ol](/img/structure/B1470050.png)

![1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470058.png)

![1-[(3,4-dichlorophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1470059.png)

![1-[(2-fluorophenyl)methyl]-1H-pyrrole-3-carboxylic acid](/img/structure/B1470069.png)

![1-{[(propan-2-yl)carbamoyl]methyl}-1H-pyrrole-3-carboxylic acid](/img/structure/B1470070.png)